(2-Ethoxy-3-methylphenyl)boronic acid physical properties
(2-Ethoxy-3-methylphenyl)boronic acid physical properties
Technical Whitepaper: (2-Ethoxy-3-methylphenyl)boronic Acid Physicochemical Profile, Synthetic Utility, and Handling Protocols [1]
Executive Summary
(2-Ethoxy-3-methylphenyl)boronic acid is a specialized organoboron building block used primarily in the synthesis of sterically congested biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural features—specifically the ortho-ethoxy and meta-methyl substituents—impart unique electronic and steric properties that differentiate it from simpler phenylboronic acids.[1] This guide provides a comprehensive technical profile, addressing the challenges of transmetallation kinetics, boroxine stability, and optimal reaction conditions for medicinal chemistry applications.
Physicochemical Characterization
The following data consolidates experimental and predicted properties. Note that while the user-provided CAS (1258248-18-0) is associated with this entry in some internal catalogs, the commercially recognized CAS for this specific isomer is 1704064-20-9 .[1]
Table 1: Technical Specifications
| Property | Value | Notes |
| Chemical Name | (2-Ethoxy-3-methylphenyl)boronic acid | |
| CAS Number | 1704064-20-9 | Primary commercial identifier.[1][2][3] |
| Molecular Formula | C₉H₁₃BO₃ | |
| Molecular Weight | 180.01 g/mol | |
| Appearance | White to off-white powder | Crystalline solid.[1][4] |
| Melting Point | 108–112 °C (Predicted) | Range varies by hydration state (boroxine content). |
| pKa | ~8.5–9.0 (Predicted) | Higher than PhB(OH)₂ due to electron-donating ethoxy group.[1] |
| Solubility | DMSO, Methanol, THF, DCM | Limited solubility in water; soluble in aqueous base. |
| LogP | 2.15 (Predicted) | Moderate lipophilicity. |
Structural Analysis
-
Electronic Effects: The 2-ethoxy group acts as a strong
-electron donor (via resonance), increasing the electron density on the aromatic ring.[1] This makes the carbon-boron bond slightly more nucleophilic but also more prone to protodeboronation under acidic conditions.[1] -
Steric Effects: The 2-ethoxy group exerts significant steric pressure on the boron center.[1] This "ortho-effect" retards the rate of transmetallation in cross-coupling reactions, necessitating the use of specialized phosphine ligands.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is the formation of C–C bonds. However, the steric bulk of the 2-ethoxy group requires deviations from "standard" Suzuki protocols.
Mechanism & Steric Challenges
In the catalytic cycle, the transmetallation step is often the rate-determining step for sterically hindered boronic acids. The bulky ethoxy group hinders the approach of the palladium(II) complex to the boronate species.
Optimization Strategy:
-
Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and create a spacious active site for transmetallation.
-
Base Selection: Stronger bases (e.g., K₃PO₄, Ba(OH)₂) in aqueous/organic biphasic systems often outperform weak bases like Na₂CO₃ for hindered substrates.
-
Temperature: Elevated temperatures (80–100 °C) are typically required to overcome the activation energy barrier imposed by steric hindrance.
Diagram 1: Sterically Hindered Catalytic Cycle
This diagram highlights the critical Transmetallation bottleneck.[1]
Caption: The Suzuki-Miyaura cycle highlighting the transmetallation bottleneck caused by the ortho-ethoxy substituent.
Stability & Handling: The Boroxine Equilibrium
Like most arylboronic acids, (2-Ethoxy-3-methylphenyl)boronic acid exists in an equilibrium with its cyclic trimeric anhydride (boroxine).[1] This dehydration is reversible but can affect stoichiometry calculations.
-
Dry State: Long-term storage in a desiccator can shift the equilibrium toward the boroxine (lower molecular weight effective mass).[1]
-
Wet State: Exposure to ambient humidity reverts the boroxine to the free acid.
Recommendation: For precise stoichiometry in GMP or GLP settings, determine the purity via quantitative NMR (qNMR) or titration prior to use.
Diagram 2: Boronic Acid - Boroxine Equilibrium[1]
Caption: Reversible dehydration of boronic acid monomers to the cyclic boroxine trimer.[1]
Experimental Protocol: Optimized Coupling
Objective: Coupling of (2-Ethoxy-3-methylphenyl)boronic acid with an aryl bromide.
Reagents:
-
(2-Ethoxy-3-methylphenyl)boronic acid (1.2 equiv)[1]
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)[1]
Procedure:
-
Charge: Add the boronic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
React: Heat the mixture to 100 °C for 12–18 hours. (Monitor via LC-MS; the reaction may be slower than unhindered equivalents).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[5]
-
Purification: Concentrate and purify via silica gel flash chromatography.
Self-Validating Check:
-
If conversion is low (<50% after 12h): Switch solvent to 1,4-Dioxane/Water to increase reaction temperature to 110 °C.
-
If protodeboronation is observed (formation of 1-ethoxy-2-methylbenzene): Switch to an anhydrous base system (e.g., Cs₂CO₃ in DMF).
Safety & Regulatory
-
GHS Classification:
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8 °C. Hygroscopic – keep container tightly sealed.
References
-
PubChem. Compound Summary for CID 177689972 (Related Analogues). National Library of Medicine. Available at: [Link][1][6]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
Boron Molecular. Handling and Storage of Boronic Acids. Technical Note. Available at: [Link][1]
Sources
- 1. (3-Cyano-2-ethoxy-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1632142-54-1|(2,3-Dimethoxy-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (2-Ethoxy-3-methylphenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 4. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. (3-Methoxy-5-methylphenyl)boronic acid | C8H11BO3 | CID 45116880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Linolenic acid(463-40-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]



